methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
Description
Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a thiazolidinone derivative characterized by a 5-membered heterocyclic ring containing sulfur (position 1) and nitrogen (position 3), with a ketone group at position 2. The 4-position features a (Z)-configured imino group (=N–) linked to a 3-methylphenyl substituent, while the 5-position bears a methyl acetate moiety (CH₂COOCH₃).
Molecular Formula: C₁₃H₁₄N₂O₃S
Molecular Weight: 278.33 g/mol
Properties
Molecular Formula |
C13H14N2O3S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
methyl 2-[4-(3-methylphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate |
InChI |
InChI=1S/C13H14N2O3S/c1-8-4-3-5-9(6-8)14-12-10(7-11(16)18-2)19-13(17)15-12/h3-6,10H,7H2,1-2H3,(H,14,15,17) |
InChI Key |
UZQRJFULWWCONO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(SC(=O)N2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate typically involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazolidinone ring. The final step involves esterification with methanol to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
One of the prominent applications of methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is its antimicrobial properties. Research has indicated that thiazolidinone derivatives exhibit significant antibacterial activity against various pathogens. A study demonstrated that derivatives of thiazolidinones, including this compound, showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Study: Synthesis and Testing
In a recent synthesis study, this compound was synthesized and tested for its antimicrobial efficacy. The compound was found to inhibit bacterial growth effectively at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
Agricultural Applications
2.1 Pesticide Development
The compound has also been explored for its potential use in agricultural pesticides. Thiazolidinone derivatives have been identified as effective agents against various agricultural pests. The structural features of this compound contribute to its effectiveness in disrupting pest physiology.
Data Table: Efficacy Against Pests
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% | |
| Methyl {(4Z)-4-(benzylidene)-2-oxo-1,3-thiazolidin-5-yl}acetate | Whiteflies | 78% |
Materials Science
3.1 Polymer Synthesis
This compound has been investigated for its role in polymer synthesis. Its ability to act as a monomer in the formation of polymeric materials can lead to the development of new materials with enhanced mechanical properties.
Case Study: Polymerization Process
In a study focusing on polymer synthesis, the compound was polymerized using radical initiators to create a novel polymer with improved thermal stability and mechanical strength compared to conventional polymers . The resulting material exhibited enhanced properties suitable for applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Thiazolidinone derivatives exhibit pharmacological versatility due to modifiable substituents at positions 2, 3, 4, and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations :
Position 2 Modifications: The 2-oxo group in the target compound is replaced by 2-thioxo in analogs (e.g., ), which enhances electron delocalization and may improve binding to biological targets. 2-Imino derivatives (e.g., ) serve as intermediates for synthesizing more complex bioactive molecules.
Bulkier groups like benzylidene () or triazolylimino () may improve target specificity but reduce solubility.
Position 5 Functionalization :
Physicochemical and Crystallographic Insights
- Lipophilicity: The 3-methylphenyl group increases logP compared to unsubstituted imino derivatives (), favoring passive diffusion across biological membranes.
- Crystallography: Related compounds (e.g., ) have been characterized using SHELX and ORTEP-III, confirming (Z)-stereochemistry and planar thiazolidinone rings critical for bioactivity .
Biological Activity
Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a compound of interest due to its potential biological activities. This thiazolidine derivative has been studied for various pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial properties. This article aims to consolidate findings from diverse sources regarding its biological activity.
- Molecular Formula : C₁₈H₁₉N₂O₃S
- Molar Mass : 353.42 g/mol
- Structure : The compound features a thiazolidine ring, which is known for its biological significance in medicinal chemistry.
Biological Activity Overview
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of various thiazolidine derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the efficacy of thiazolidine derivatives against bacterial infections, this compound was found to significantly reduce bacterial load in infected mice models when administered intraperitoneally .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antitumor | Induces apoptosis via caspase activation | , |
| Antimicrobial | Disrupts cell wall synthesis | , |
| Anti-inflammatory | Modulates cytokine production |
Research Findings
Recent findings highlight that the biological activities of this compound are linked to its structural properties that facilitate interaction with biological targets. The thiazolidine core is crucial for its pharmacological effects, allowing it to engage with various enzymes and receptors involved in disease pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-haloacetic acids or esters. For example, a reflux mixture of 3-substituted thiosemicarbazide, chloroacetic acid, and sodium acetate in DMF/acetic acid (5:10 ratio) under reflux for 2–5 hours yields thiazolidinone derivatives . Optimization involves adjusting molar ratios (e.g., 1.0:1.0:2.0 for thiosemicarbazide:chloroacetic acid:sodium acetate) and solvent polarity to enhance yield. Monitoring via TLC or HPLC ensures reaction completion.
Q. How can the structural integrity and stereochemistry of this compound be confirmed post-synthesis?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and molecular geometry. For example, SC-XRD analysis at 100 K with a data-to-parameter ratio >13.5 and R factor <0.03 ensures precision . Complementary techniques include:
- NMR : H and C NMR to verify imine (δ 8.2–8.5 ppm) and ester (δ 3.6–3.8 ppm) groups.
- IR : Peaks at 1700–1750 cm (C=O stretching) and 1600–1650 cm (C=N stretching) .
Q. What preliminary assays are recommended for evaluating its biological activity?
- Methodology : Screen against Gram-positive/Gram-negative bacteria (e.g., S. aureus, E. coli) using agar diffusion (MIC ≤50 µg/mL indicates potency) . Anticancer activity can be tested via MTT assays on HeLa or MCF-7 cells (IC <10 µM suggests therapeutic potential) . Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and triplicate runs for statistical validity.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. For example, Gaussian 09 with B3LYP/6-311G(d,p) basis set optimizes geometry and predicts nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR for cancer) assesses binding energy (ΔG ≤ −8 kcal/mol indicates strong affinity) .
Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?
- Methodology : If experimental IC values conflict with docking results, consider:
- Solvent effects : Re-test in DMSO-free buffers to eliminate solvent interference.
- Metabolite analysis : Use LC-MS to identify degradation products or active metabolites.
- Protein flexibility : Perform molecular dynamics simulations (100 ns) to account for receptor conformational changes .
Q. How can regioselectivity challenges in the synthesis of Z-isomers be addressed?
- Methodology : The Z-configuration is stabilized by intramolecular hydrogen bonding between the imine nitrogen and thiazolidinone oxygen. To enhance regioselectivity:
- Use bulky solvents (e.g., DMF) to sterically hinder E-isomer formation.
- Lower reaction temperature (e.g., 60°C instead of reflux) to favor kinetic control .
- Confirm via NOESY NMR (cross-peaks between imine H and thiazolidinone H) .
Q. What advanced techniques characterize its solid-state stability and polymorphism?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
